

Physicochemical Characteristics of Hexafluoroisopropyl Methyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Hexafluoroisopropyl methyl ether

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Introduction: **Hexafluoroisopropyl methyl ether**, systematically named 1,1,1,3,3,3-hexafluoro-2-methoxypropane and also known by the common anesthetic name Sevoflurane, is a highly fluorinated ether.[1] Its unique properties, including high density, low viscosity, non-flammability, and versatile solvency, have made it a compound of significant interest.[2][3][4] Initially recognized for its application as a general anesthetic, its utility has expanded into various industrial and research sectors.[2][5] This guide provides an in-depth summary of its core physicochemical characteristics, outlines the standardized experimental protocols for their determination, and discusses its applications relevant to research and development. In the pharmaceutical industry, it is employed as a solvent in the synthesis of intermediates and active pharmaceutical ingredients (APIs) due to its high solubilizing capacity and chemical stability.[6] Furthermore, it serves as an important intermediate in the production of other fluorinated compounds.[3] Its low boiling point and non-flammability facilitate safe handling in laboratory settings.[3]

Core Physicochemical Properties

The fundamental physicochemical data for **Hexafluoroisopropyl methyl ether** are summarized below. These values represent a synthesis of data from various chemical suppliers and databases. Discrepancies in reported values, such as for boiling point, reflect minor variations in measurement conditions and purity.

Table 1: Identifiers and General Properties

Property	Value
Chemical Name	1,1,1,3,3,3-hexafluoro-2-methoxypropane[1]
Common Name	Sevoflurane[7]
CAS Number	13171-18-1
Molecular Formula	C ₄ H ₄ F ₆ O[3][6]
Molecular Weight	182.06 g/mol [1][8] / 183.07 g/mol [6]
Appearance	Colorless, clear liquid[3][6]

Table 2: Thermodynamic and Physical Properties

Property	Value	Conditions
Boiling Point	49 - 51 °C[3] / 50 °C[2][9] / 50 - 50.5 °C[10] / 58.5 °C[11] / 60-62 °C[6]	At standard atmospheric pressure
Melting Point	< 25 °C[11] / -75 °C[6]	
Density / Specific Gravity	1.39 g/mL[2][12] / 1.5 g/mL[13] / 1.6 g/mL[6]	At 25 °C[6][13]
Vapor Pressure	157.0 mmHg (20.9 kPa)[7][11]	At 20 °C
17.81 - 101.325 kPa	At 10 - 50.95 °C[9]	
909 mmHg (121.2 kPa)[13]	At 25 °C[13]	
Refractive Index	1.28[3][12] / 1.284[9]	
LogP (Octanol/Water)	1.807[9][14] / 2.4[11]	At 25 °C and pH 6-8[9][14]

Table 3: Solubility and Stability

Property	Description
Water Solubility	Low solubility / Slightly soluble[4][6]
Organic Solvent Solubility	Miscible with ethanol, ether, chloroform, and benzene.[4] Soluble in most organic solvents.[6]
Stability	Chemically stable under normal conditions.[6] Incompatible with strong oxidizing agents and strong bases.[6]

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible methodologies. The protocols outlined below are based on internationally accepted standards, primarily the OECD Guidelines for the Testing of Chemicals, which ensure data consistency and reliability for regulatory and research purposes.[15][16][17]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[8]

- Principle: This method involves heating the liquid and measuring the temperature at which the liquid and vapor phases are in equilibrium. Several techniques are permitted, including the dynamic method, distillation, and the Siwoloboff method.[2][8] The Siwoloboff method is suitable for small sample volumes.
- Apparatus:
 - Heating bath (e.g., oil bath or heating block).
 - Sample tube containing the liquid.
 - A smaller, inverted capillary tube (fused at the top) placed inside the sample tube.
 - Calibrated thermometer or temperature probe.

- Procedure (Siwoloboff Method):
 - A small amount of the liquid sample (**Hexafluoroisopropyl methyl ether**) is placed in the sample tube.
 - The inverted capillary tube is placed inside the sample tube. This traps a small amount of air.
 - The assembly is slowly heated in the bath. The thermometer bulb should be positioned close to the sample tube.
 - As the temperature approaches the boiling point, the trapped air expands, and a stream of bubbles will be seen emerging from the bottom of the inverted capillary.[18]
 - Heating is continued until a rapid and continuous stream of bubbles is observed.
 - The heat source is then removed, and the bath is allowed to cool slowly.
 - The boiling point is recorded as the temperature at which the bubble stream stops and the liquid begins to be drawn back into the capillary tube.[18]
 - The observed boiling point should be corrected to standard atmospheric pressure (101.325 kPa).

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility.[13][16]

- Principle: This guideline describes several methods, including the static method, dynamic method, and isoteniscope method, each applicable to different vapor pressure ranges.[13][16] The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid at a specific temperature in a closed system.
- Apparatus:
 - A vacuum-tight sample vessel with a connection to a pressure measuring device (manometer).

- A thermostat or temperature-controlled bath to maintain a constant sample temperature.
- Vacuum pump for degassing the sample.
- Procedure (Static Method):
 - The liquid sample is placed in the sample vessel.
 - The sample is thoroughly degassed to remove dissolved air, typically by repeated freeze-pump-thaw cycles under vacuum.[\[19\]](#)
 - The vessel is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.[\[19\]](#)
 - The pressure of the vapor in the headspace above the liquid is measured using the manometer. This is the vapor pressure at that temperature.[\[19\]](#)
 - Measurements are repeated at a minimum of two other temperatures to establish the vapor pressure curve.[\[14\]](#)[\[16\]](#)

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume.

- Principle: Several methods are available, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[\[20\]](#)[\[21\]](#)[\[22\]](#) The pycnometer method is a precise technique for liquids.
- Apparatus:
 - A pycnometer (a glass flask with a precisely known volume).
 - An analytical balance (accurate to at least 0.1 mg).
 - A constant temperature bath.
- Procedure (Pycnometer Method):
 - The empty, clean, and dry pycnometer is weighed precisely.

- The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in the constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.
- The outside of the pycnometer is carefully dried, and it is weighed again.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.^[9]

- Principle: The "flask method" is suitable for substances with solubility greater than 10^{-2} g/L. It involves saturating water with the test substance and measuring the concentration in the aqueous phase.^{[5][9]}
- Apparatus:
 - Glass flasks with stoppers.
 - A constant temperature shaker or magnetic stirrer.
 - Centrifuge or filtration system to separate undissolved substance.
 - An analytical method to quantify the substance in the aqueous phase (e.g., Gas Chromatography).
- Procedure (Flask Method):
 - An excess amount of **Hexafluoroisopropyl methyl ether** is added to a known volume of distilled water in a flask.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24 hours).

- After agitation, the mixture is allowed to stand to let the phases separate. Centrifugation is used to ensure complete separation of the excess undissolved ether.
- A sample is carefully taken from the clear aqueous phase.
- The concentration of the dissolved ether in the aqueous sample is determined using a validated analytical technique. This concentration represents the water solubility.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (P_{ow}) is a measure of a chemical's lipophilicity and is crucial for predicting environmental fate and bioaccumulation.[\[23\]](#)

- Principle: The "shake flask method" involves dissolving the substance in a two-phase system of n-octanol and water and measuring its concentration in each phase at equilibrium.[\[17\]](#)[\[24\]](#)
The P_{ow} is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[25\]](#)
- Apparatus:
 - Separatory funnels or centrifuge tubes with stoppers.
 - Mechanical shaker.
 - Centrifuge.
 - Analytical instrumentation (e.g., GC, HPLC) to determine the concentration in each phase.
- Procedure (Shake Flask Method):
 - n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
 - A known amount of **Hexafluoroisopropyl methyl ether** is dissolved in either the n-octanol or water phase.

- The two phases are combined in a vessel at a specific volume ratio and shaken vigorously at a constant temperature until equilibrium is reached.[24][25]
- The mixture is centrifuged to ensure a clean separation of the two layers.[24]
- Aliquots are carefully taken from both the n-octanol and the aqueous layers.
- The concentration of the ether in each phase is measured using a suitable analytical method.
- The partition coefficient (Pow) is calculated as: $Pow = C_{octanol} / C_{water}$. The result is typically expressed as its base-10 logarithm, LogP.[25]

Logical Workflow for Physicochemical Characterization

A note on visualization: As a text-based AI, I am unable to generate visual diagrams using Graphviz (DOT language). The following represents a textual description of a logical workflow for characterizing a novel liquid substance like **Hexafluoroisopropyl methyl ether**.

Caption: Logical workflow for the physicochemical characterization of a liquid chemical.

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